molecular formula C20H21NO6 B5121590 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid CAS No. 5973-52-4

5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid

Cat. No. B5121590
CAS RN: 5973-52-4
M. Wt: 371.4 g/mol
InChI Key: NOHAEMLLYXERQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid (abbreviated as BPAI) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BPAI is a derivative of isophthalic acid and is commonly used as a building block in the synthesis of various polymers and materials. In

Mechanism of Action

The mechanism of action of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid is not well understood. However, it is believed that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid interacts with cellular membranes and alters their properties, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can inhibit the growth of cancer cells and induce apoptosis. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid is also stable under various conditions and can be stored for long periods of time. However, 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has some limitations for lab experiments. It is insoluble in water and some organic solvents, making it difficult to work with. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid also has a low solubility in biological fluids, which may limit its potential applications in drug delivery.

Future Directions

There are several future directions for the research on 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid. One potential direction is the synthesis of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid-based polymers with improved properties such as biodegradability and biocompatibility. Another direction is the development of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid-based drug delivery systems for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid and its potential applications in biomedical engineering.

Synthesis Methods

5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can be synthesized through a two-step process. The first step involves the reaction of isophthalic acid with 2-sec-butylphenol in the presence of a catalyst such as sulfuric acid. This reaction produces 2-sec-butylphenoxyisophthalic acid. The second step involves the reaction of 2-sec-butylphenoxyisophthalic acid with acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid.

Scientific Research Applications

5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in various fields such as materials science, drug delivery, and biomedical engineering. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can be used as a building block in the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. These polymers have unique properties such as high thermal stability, good mechanical properties, and biocompatibility, making them suitable for various applications such as tissue engineering and drug delivery.

properties

IUPAC Name

5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-12(2)16-6-4-5-7-17(16)27-11-18(22)21-15-9-13(19(23)24)8-14(10-15)20(25)26/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHAEMLLYXERQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387043
Record name 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid

CAS RN

5973-52-4
Record name 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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